2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
Overview
Description
Quinapril-d5 is intended for use as an internal standard for the quantification of quinapril by GC- or LC-MS. Quinapril is a prodrug form of the angiotensin converting enzyme (ACE) inhibitor quinaprilat. In vivo, quinapril (3 mg/kg) reduces mean arterial pressure in renal hypertensive and spontaneously hypertensive rats. It inhibits angiotensin I-induced pressor responses in normotensive rats and dogs. Quinapril (10-200 mg/kg) prevents left ventricular heart failure in CHF 14.6 cardiomyopathic hamsters. Formulations containing quinapril have been used in the treatment of hypertension, heart failure, and diabetic nephropathy.
Scientific Research Applications
Management of Congestive Heart Failure
Quinapril is indicated for the management of congestive heart failure . It helps to reduce the strain on the heart and improve its efficiency, thereby alleviating the symptoms of heart failure .
Cardiovascular Disorders
Quinapril has been found to be beneficial in the treatment of various cardiovascular disorders. It has been shown to lower systolic blood pressure and ventricular weight, which are critical factors in the management of cardiovascular diseases .
Improvement of Vascular Structure and Function
Chronic treatment with Quinapril has been shown to improve the structure and function of resistance arteries. It reduces wall thickness and medial volume in mesenteric arteries and improves the contractile and relaxation responses of these arteries .
Apoptosis of Smooth Muscle Cells
Quinapril treatment has been found to increase the number of apoptotic smooth muscle cells in the mesenteric vessel wall. This apoptotic process is believed to be one of the mechanisms underlying the vascular structural improvement observed with Quinapril treatment .
Quantification of Quinapril
Quinapril-d5 is used as an internal standard for the quantification of Quinapril by GC- or LC-MS . This allows for accurate measurement of Quinapril levels in biological samples, which is crucial for therapeutic drug monitoring and pharmacokinetic studies .
Mechanism of Action
Target of Action
Quinapril-d5, also known as Quinapril, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
By inhibiting ACE, Quinapril-d5 disrupts the RAAS pathway . This leads to a decrease in angiotensin II, which in turn reduces vasoconstriction and aldosterone-mediated volume expansion, resulting in a reduction in blood pressure .
Pharmacokinetics
Quinapril-d5 is rapidly de-esterified after absorption to quinaprilat, the active diacid metabolite . Approximately 60% of the dose is absorbed, and peak plasma concentration is reached within 1 hour . Quinaprilat reaches peak concentration within 2 hours . It is excreted in urine, primarily as quinaprilat .
Action Environment
The action of Quinapril-d5 can be influenced by various environmental factors. For instance, its elimination may be reduced in patients with congestive heart failure, advanced age, or impaired renal function . Additionally, Quinaprilat concentrations are decreased in patients with alcoholic cirrhosis due to impaired de-esterification of Quinapril .
properties
IUPAC Name |
(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30)/t17-,21-,22-/m0/s1/i4D,5D,6D,9D,10D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDRRTOADPPCHY-BNPIMZLHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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